molecular formula C11H8N2 B11913406 1-Methylisoquinoline-7-carbonitrile

1-Methylisoquinoline-7-carbonitrile

Cat. No.: B11913406
M. Wt: 168.19 g/mol
InChI Key: YREQGSJSEVKVQS-UHFFFAOYSA-N
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Description

1-Methylisoquinoline-7-carbonitrile (CAS 1416714-16-3) is a valuable nitrogen-containing heterocyclic building block with the molecular formula C11H8N2 and a molecular weight of 168.19 g/mol . This compound is of significant interest in medicinal and organic chemistry research, particularly as a synthetic intermediate for the development of novel therapeutic agents. Research into similar 3-phenyl-substituted isoquinoline derivatives has shown potent antibacterial activity against challenging drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . These compounds are investigated as stabilizers of the bacterial cell division protein FtsZ and inhibitors of its GTPase activity, representing a promising non-traditional mechanism of action for new antibiotics . As a versatile scaffold, the isoquinoline core is also frequently employed in metal-catalyzed cascade reactions and the synthesis of more complex polyheterocyclic systems . This compound is provided as a high-purity material for research and development purposes. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylisoquinoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-11-6-9(7-12)2-3-10(11)4-5-13-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREQGSJSEVKVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Synthetic Methodologies for 1 Methylisoquinoline 7 Carbonitrile

Foundational Cyclization Reactions for Isoquinoline (B145761) Ring System Construction

The isoquinoline scaffold can be synthesized through several classic named reactions. These methods, while foundational, can be adapted for the synthesis of substituted derivatives like 1-methylisoquinoline-7-carbonitrile by employing appropriately substituted starting materials.

First discovered by August Bischler and Bernard Napieralski in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution. wikipedia.orgslideshare.netnrochemistry.com The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under reflux conditions. wikipedia.orgnrochemistry.comorganic-chemistry.org The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline. nrochemistry.com

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org The presence of electron-donating groups on the benzene (B151609) ring of the β-arylethylamide facilitates the cyclization. nrochemistry.com For the synthesis of this compound, a key precursor would be an N-acetyl-2-(3-cyano-4-methylphenyl)ethylamine. The electron-withdrawing nature of the cyano group would likely necessitate harsher reaction conditions.

Modern variations of this reaction have explored milder conditions and a broader substrate scope. slideshare.net

Table 1: Key Features of the Bischler-Napieralski Reaction

FeatureDescription
Reaction Type Intramolecular electrophilic aromatic substitution
Starting Material β-arylethylamide
Key Reagents Dehydrating agents (e.g., POCl₃, P₂O₅)
Initial Product 3,4-Dihydroisoquinoline
Final Product Isoquinoline (after oxidation)
Driving Force Formation of a stable aromatic system

The Pomeranz-Fritsch reaction, independently described by Cäsar Pomeranz and Paul Fritsch in 1893, provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com The initial step is the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes cyclization in the presence of a strong acid like sulfuric acid. wikipedia.orgthermofisher.com

To synthesize this compound via this method, one would start with 3-formylbenzonitrile and react it with an aminoacetal. A significant modification, the Schlittler-Muller modification, allows for the synthesis of C1-substituted isoquinolines by condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com This would be a more direct route to the 1-methyl substitution pattern.

Table 2: Comparison of Pomeranz-Fritsch and its Modifications

ReactionAldehyde ComponentAmine ComponentC1-Substituent Introduction
Pomeranz-Fritsch BenzaldehydeAminoacetaldehyde acetalFrom aldehyde (if substituted)
Schlittler-Muller Glyoxal hemiacetalSubstituted benzylamineFrom benzylamine

The Pictet-Spengler reaction, discovered in 1911, is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.orgquimicaorganica.org This reaction is a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion under acidic conditions, which then undergoes intramolecular cyclization. wikipedia.org

While this reaction traditionally yields tetrahydroisoquinolines, subsequent oxidation can lead to the aromatic isoquinoline core. For the synthesis of this compound, a β-(3-cyanophenyl)ethylamine would be reacted with acetaldehyde. The reaction is particularly efficient with electron-rich aromatic rings, so the presence of the cyano group would be a challenge to overcome. wikipedia.org Modern adaptations include the use of N-acyliminium ions, which are more powerful electrophiles and allow for cyclization under milder conditions. wikipedia.org

Direct Synthesis and Regioselective Approaches to this compound

This section explores more direct methods for the synthesis of the target molecule, focusing on the strategic introduction of the methyl and nitrile groups.

Strategies for ortho-Methylation and para-Nitrile Introduction on Precursors

A plausible synthetic route involves the construction of a substituted benzene ring that already contains the necessary functionalities for a subsequent cyclization reaction. For instance, starting with a commercially available cyanobenzaldehyde, one could introduce a methyl group at the ortho position. This could be followed by a series of reactions to build the ethylamine (B1201723) side chain necessary for a Bischler-Napieralski or Pictet-Spengler cyclization.

Alternatively, a versatile synthesis of substituted isoquinolines has been developed where lithiated o-tolualdehyde tert-butylimines condense with nitriles. nih.gov This method allows for the assembly of polysubstituted isoquinolines in a single operation. For this compound, a lithiated derivative of a cyanotolualdehyde could potentially react with a suitable nitrile to construct the isoquinoline core.

Transition Metal-Catalyzed Cycloaddition and Cross-Coupling Methods for Isoquinoline Synthesis

Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysis for the construction of heterocyclic rings. Palladium- and ruthenium-catalyzed C-H activation and annulation reactions have emerged as powerful tools for isoquinoline synthesis. exlibrisgroup.com These methods often offer high regioselectivity and functional group tolerance.

For the synthesis of this compound, a potential strategy would involve the palladium-catalyzed annulation of a substituted benzonitrile (B105546) with an appropriate alkyne. The regioselectivity of such reactions is a critical aspect and would need to be carefully controlled to achieve the desired 1,7-substitution pattern. Furthermore, regioselective C-H functionalization of a pre-formed isoquinoline or isoquinoline N-oxide is a viable pathway. For instance, methods for the C8-arylation of quinoline (B57606) N-oxides using Ru(II) catalysts have been reported, which could potentially be adapted for the C7-cyanation of isoquinoline N-oxides. nih.gov Similarly, direct oxidative C-H cyanation of quinolines has been achieved using vanadium-containing heteropoly acids, offering a potential route for the introduction of the nitrile group at the C7 position. nih.gov The introduction of the methyl group at the C1 position could then be achieved through various methods, including radical-based approaches or by utilizing the reactivity of 1-methylisoquinoline (B155361) itself. researchgate.net

Multi-Component Reaction Sequences Yielding the this compound Core

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like isoquinolines in a single step from three or more starting materials. acs.orgnih.gov These reactions align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. tandfonline.comrsc.org

One such approach involves the reaction of an o-tolualdehyde derivative, a nitrile, and an amine source. While a direct MCR for this compound is not explicitly documented, related syntheses of substituted isoquinolines have been reported. For instance, a three-component reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne can yield complex dihydropyrrolo[2,1-a]isoquinolines. acs.org Another example is the silver and gold-catalyzed multicomponent reaction for the synthesis of 1,3-disubstituted-1,2-dihydroisoquinolines.

A plausible MCR strategy for the 1-methylisoquinoline core could involve the condensation of a suitably substituted 2-methylbenzaldehyde (B42018) with an amine and a component that would form the C1-methyl group and the nitrogen atom of the heterocyclic ring.

Nitrile Group Introduction and Functionalization Methodologies

The introduction of the nitrile group onto the isoquinoline core is a critical step in the synthesis of this compound. This can be achieved through either classical or modern catalytic methods.

Cyano-Functionalization of Isoquinoline Intermediates via Classical and Catalytic Pathways

Classical methods for the introduction of a nitrile group onto an aromatic ring often involve the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from a primary aromatic amine. wikipedia.orgorganic-chemistry.org This well-established reaction provides a reliable route to aryl nitriles. wikipedia.org

More contemporary approaches involve transition-metal-catalyzed cyanations, particularly with palladium catalysts. These methods offer milder reaction conditions and greater functional group tolerance compared to classical methods. nih.govorganic-chemistry.org Palladium-catalyzed cyanation of aryl halides or triflates with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), is a powerful tool for the formation of C-CN bonds. nih.govorganic-chemistry.org The use of less toxic cyanide sources like K₄[Fe(CN)₆] is a significant advantage of these catalytic methods. organic-chemistry.org

Regioselective Installation of the Nitrile Moiety at the C-7 Position

The key challenge in the synthesis of this compound is the regioselective installation of the nitrile group at the C-7 position. This can be achieved by starting with a precursor that has a functional group at the C-7 position that can be converted to a nitrile.

One of the most viable strategies involves the synthesis of 7-amino-1-methylisoquinoline as a key intermediate. The amino group can then be converted to a diazonium salt and subsequently to a nitrile group via the Sandmeyer reaction. wikipedia.org The synthesis of 7-aminoisoquinoline from 7-nitroisoquinoline (B179579) has been reported, providing a route to the necessary precursor.

Alternatively, a 7-halo-1-methylisoquinoline can serve as a precursor for a palladium-catalyzed cyanation reaction. The halogen at the C-7 position can be selectively displaced by a cyanide group using a palladium catalyst and a suitable cyanide source. This approach offers a direct method for the introduction of the nitrile group with high regioselectivity.

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. tandfonline.com This includes the use of alternative energy sources, solvent-free conditions, and reactions in environmentally benign media.

Solvent-Free Synthesis and Reactions in Alternative Media (e.g., Ionic Liquids, Water)

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. rsc.org Multicomponent reactions are particularly well-suited for solvent-free conditions, often leading to high yields and easy product isolation. tandfonline.com The synthesis of isoquinazoline derivatives has been reported in excellent yields under solvent-free conditions at room temperature. tandfonline.com

Water is another green solvent alternative for organic synthesis. The use of water as a reaction medium can be advantageous for certain reactions, such as some multicomponent reactions for the synthesis of quinoline derivatives. nih.gov While the solubility of organic reactants in water can be a limitation, this can sometimes facilitate product isolation.

Ionic liquids have also emerged as alternative reaction media for isoquinoline synthesis, such as in the Bischler-Napieralski reaction.

Microwave-Assisted and Photochemical Synthesis Techniques

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, increasing yields, and improving product purity in the synthesis of azaheterocycles. nih.gov The Bischler-Napieralski reaction, a key step in one of the proposed syntheses of the 1-methylisoquinoline core, can be performed under microwave irradiation, often leading to shorter reaction times and higher yields compared to conventional heating. organic-chemistry.orgresearchgate.net Microwave-assisted synthesis can also be applied to other steps, such as the formation of indole (B1671886) derivatives, which are structurally related to isoquinolines. researchgate.net

Photochemical methods provide another green alternative for the synthesis and functionalization of isoquinolines. Visible light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been reported, demonstrating the potential of photochemical transformations in this area. nih.gov Furthermore, photochemical synthesis of imidazo-isoquinolinone derivatives has also been achieved. nsf.gov These methods often proceed under mild conditions and can offer unique reactivity patterns.

Biocatalytic Approaches and Enzyme-Mediated Transformations

The application of biocatalysis in the synthesis of nitrogen-containing heterocycles is a growing field, offering environmentally benign alternatives to traditional chemical methods. nih.govnih.gov These enzymatic approaches can provide high selectivity under mild reaction conditions. nih.gov However, the scientific literature available through targeted searches does not currently detail specific, established biocatalytic routes for the direct synthesis of this compound.

Despite the absence of direct examples, a hypothetical retrosynthetic analysis can be proposed based on known enzyme classes and their reactivity with similar molecular scaffolds, such as quinolines and isoquinolines. researchgate.netresearchgate.net Such an analysis provides a framework for future research into the enzymatic synthesis of this specific compound.

One potential biocatalytic strategy could involve the late-stage introduction of the nitrile group. While nitrilase enzymes are well-known for the hydrolysis of nitriles to carboxylic acids, their application in the reverse reaction, the synthesis of nitriles, is less common but conceptually possible. nih.govnih.gov Another hypothetical approach could be the enzymatic construction of the isoquinoline core itself.

A theoretical enzymatic pathway could be envisioned as follows:

Table 1: Hypothetical Biocatalytic Steps for the Synthesis of this compound

Retrosynthetic StepPrecursorEnzymatic TransformationEnzyme Class
Formation of Nitrile1-Methylisoquinoline-7-carboxylic acidDecarboxylative Cyanation(Hypothetical) Cyanase
Aromatization1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrileDehydrogenationOxidase (e.g., Monoamine Oxidase)
CyclizationA suitable acyclic precursorIntramolecular Cyclization(Hypothetical) Pictet-Spenglerase

It is important to emphasize that the transformations listed in the table are speculative and would require significant research and enzyme engineering to be realized. The development of biocatalysts for such specific transformations remains a challenge in the field. nih.gov For instance, while monoamine oxidases have been used for the aromatization of tetrahydroquinolines, their substrate scope and activity on substituted tetrahydroisoquinolines would need to be investigated. nih.gov Similarly, while nitrilases are used in various biotechnological applications for nitrile hydrolysis, their use in synthetic cyanation is not standard. nih.gov

Further research into the discovery and engineering of novel enzymes is necessary to develop a viable biocatalytic process for the synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of 1 Methylisoquinoline 7 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. A complete NMR characterization of 1-Methylisoquinoline-7-carbonitrile would involve several key experiments.

One-Dimensional NMR: Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the different types of protons and carbons present in a molecule and their electronic environments. For this compound, one would expect to observe distinct signals for the methyl group protons and the aromatic protons on the isoquinoline (B145761) core. Similarly, the ¹³C NMR spectrum would show characteristic signals for the methyl carbon, the aromatic carbons, the quaternary carbons of the isoquinoline ring, and the carbon of the nitrile group. However, specific chemical shift values and coupling constants from experimental data are not available in the public domain.

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for connecting the different structural fragments, such as the methyl group to the isoquinoline core and the nitrile group to its position.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to confirm the stereochemistry and conformation of the molecule.

Without experimental 2D NMR data, a detailed analysis of the connectivity and spatial relationships within this compound cannot be performed.

Advanced NMR Studies: Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Behavior

DOSY is an advanced NMR technique that can provide insights into the size and aggregation state of molecules in solution by measuring their diffusion coefficients. Such a study on this compound could reveal information about its intermolecular interactions and whether it exists as a monomer or forms aggregates in different solvents. Currently, no DOSY data for this compound has been reported.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to gain further structural insights.

Ionization Techniques (ESI, APCI, EI) and Their Application to this compound

Different ionization techniques can be employed to generate ions of the analyte for mass analysis.

ESI (Electrospray Ionization) is a soft ionization technique suitable for polar and thermally labile molecules.

APCI (Atmospheric Pressure Chemical Ionization) is another soft ionization method often used for less polar compounds.

EI (Electron Ionization) is a hard ionization technique that can cause extensive fragmentation, providing a characteristic fingerprint of the molecule.

The choice of ionization technique would depend on the physicochemical properties of this compound. High-resolution mass measurement of the molecular ion would provide its exact mass and allow for the determination of its elemental formula.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For this compound, MS/MS analysis would be expected to show characteristic losses, such as the loss of a methyl radical or hydrogen cyanide, which would help to confirm the presence of the methyl and nitrile groups and their positions on the isoquinoline scaffold. However, no experimental HRMS or MS/MS data is currently available to perform such an analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound. nih.govnih.gov These methods are complementary and provide a detailed "fingerprint" of the molecule's vibrational modes. nist.gov

The vibrational spectrum of this compound is expected to exhibit several characteristic bands corresponding to its distinct functional groups and structural features.

Nitrile (C≡N) Stretching: The most prominent and diagnostically useful vibration is the stretching of the carbon-nitrogen triple bond in the nitrile group. This mode typically appears as a sharp, intense band in the IR spectrum and a strong to medium band in the Raman spectrum, generally in the range of 2200-2260 cm⁻¹. The exact position can be influenced by electronic effects from the isoquinoline ring system.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations of the isoquinoline ring are expected to appear in the region of 3000-3100 cm⁻¹. These are typically of weak to medium intensity.

Aliphatic C-H Stretching: The methyl group at the 1-position will give rise to symmetric and asymmetric C-H stretching vibrations, anticipated in the 2850-3000 cm⁻¹ region.

Ring Breathing and C=C/C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the isoquinoline ring system are expected in the 1400-1650 cm⁻¹ region. These bands are often complex and are useful for confirming the presence of the aromatic heterocyclic core. The "ring breathing" modes, which involve the concerted expansion and contraction of the entire ring system, are typically found at lower frequencies and are often more prominent in the Raman spectrum.

A theoretical study on the related molecule 2-chloroquinoline-3-carboxaldehyde demonstrated the use of computational methods, such as Density Functional Theory (DFT), to calculate and assign vibrational frequencies, which can be a valuable aid in interpreting experimental spectra. researchgate.net

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Nitrile (C≡N) Stretch2200 - 2260Strong, SharpMedium to Strong
Aromatic C-H Stretch3000 - 3100Weak to MediumMedium
Aliphatic C-H Stretch2850 - 3000MediumMedium
Ring C=C/C=N Stretch1400 - 1650Medium to StrongMedium to Strong
Ring BreathingLower FrequenciesVariableOften Strong

Vibrational spectroscopy can also provide insights into the conformational flexibility and intermolecular interactions of this compound. While the isoquinoline ring is rigid, the orientation of the methyl group could be a subject of conformational analysis. However, rotation around the single bond connecting the methyl group is generally rapid at room temperature.

More significantly, shifts in the vibrational frequencies, particularly of the nitrile group, can indicate intermolecular interactions such as hydrogen bonding or π-π stacking in the condensed phase. For instance, the formation of specific intermolecular complexes could lead to noticeable shifts in the C≡N stretching frequency. Modern vibrational spectroscopy can offer detailed information on the electronic structure and bond strength within a molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation. researchgate.net The aromatic isoquinoline system in this compound constitutes the primary chromophore.

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated isoquinoline ring system. researchgate.net These transitions are typically intense. The presence of the nitrogen atom also introduces the possibility of n-π* transitions, involving the excitation of a non-bonding electron from the nitrogen lone pair to an antibonding π* orbital. These transitions are generally much weaker than π-π* transitions. researchgate.net

For the parent compound quinoline (B57606), characteristic absorption bands are observed that correspond to these transitions. nist.gov The substitution with a methyl group and a nitrile group will influence the energies of these transitions. The nitrile group, being an electron-withdrawing group, can extend the conjugation and may cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) have been successfully used to predict and interpret the electronic spectra of related quinoline derivatives. nih.gov

Electronic Transition Description Expected Spectral Characteristics
π → πExcitation of an electron from a bonding π orbital to an antibonding π orbital of the isoquinoline ring.Strong absorption bands, likely in the UV region.
n → πExcitation of a non-bonding electron from the nitrogen lone pair to an antibonding π orbital.Weak absorption band, may be obscured by stronger π-π* transitions.

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands as a function of the solvent polarity. researchgate.net Such studies on this compound would provide valuable information about the difference in polarity between the ground and excited electronic states.

If the excited state is more polar than the ground state, a bathochromic (red) shift is typically observed with increasing solvent polarity. Conversely, if the ground state is more polar, a hypsochromic (blue) shift would occur. By plotting the transition energies against various solvent polarity parameters, it is possible to estimate the change in dipole moment upon electronic excitation. researchgate.netscience-softcon.de This provides insight into the nature of the excited state and the charge distribution within the molecule upon absorption of light. Studies on other heterocyclic compounds have demonstrated the utility of solvatochromism in understanding solute-solvent interactions. researchgate.net

X-Ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, this technique would provide a wealth of information.

If a suitable single crystal were obtained, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles. This would confirm the planarity of the isoquinoline ring and determine the orientation of the methyl and nitrile substituents relative to the ring. Furthermore, it would reveal the packing of the molecules in the crystal lattice, elucidating any intermolecular interactions such as π-π stacking between the aromatic rings or dipole-dipole interactions involving the nitrile groups. Such interactions are crucial for understanding the physical properties of the solid material. The crystal structures of many related heterocyclic and organometallic compounds have been determined, providing a framework for what might be expected for this molecule. researchgate.netresearchgate.net

Analysis of Crystal Packing, Hydrogen Bonding Networks, and Other Intermolecular Interactions

No experimental data from X-ray crystallography studies for this compound is available in the public domain, including the Cambridge Structural Database (CSD). maastrichtuniversity.nlre3data.orgcam.ac.ukcam.ac.uk Consequently, a detailed analysis of its crystal packing, hydrogen bonding networks, and other intermolecular interactions cannot be provided.

Generally, the analysis of crystal packing for isoquinoline derivatives involves the study of how individual molecules arrange themselves in the solid state. This can include stacking interactions between the aromatic rings and various types of hydrogen bonds. mdpi.comnih.gov For instance, weak C-H···N or C-H···π interactions are often observed in the crystal structures of nitrogen-containing heterocyclic compounds. mdpi.com

Chiroptical Spectroscopy (if chiral derivatives are relevant): Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD). These spectroscopic techniques are only applicable to chiral molecules, which are non-superimposable on their mirror images.

However, chiral derivatives of isoquinolines, such as 1-methyl-1,2,3,4-tetrahydroisoquinolines, are known to be optically active, and their chiroptical properties have been studied to determine their absolute configuration. nih.govacs.org For such chiral derivatives, ECD and ORD spectra provide valuable information about their three-dimensional structure.

Chemical Reactivity and Derivatization Strategies for 1 Methylisoquinoline 7 Carbonitrile

Reactivity of the Isoquinoline (B145761) Heterocycle

The isoquinoline nucleus is an aromatic heterocyclic system with a reactivity that is a composite of its constituent benzene (B151609) and pyridine rings. The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system predominantly occurs on the more electron-rich carbocyclic (benzene) ring. The pyridine ring is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. In the case of 1-methylisoquinoline-7-carbonitrile, the substitution pattern is further influenced by the directing effects of the existing substituents.

The methyl group at position 1 is an activating group and directs electrophiles to the ortho and para positions. However, its influence on the carbocyclic ring is minimal. The nitrile group at position 7 is a deactivating, meta-directing group. Therefore, electrophilic attack is expected to occur at positions 5 and 8, which are the most activated positions in the unsubstituted isoquinoline ring and are not significantly deactivated by the nitrile group. The most probable site for electrophilic attack is position 5, as it is sterically more accessible than position 8.

Electrophilic ReagentTypical ConditionsExpected Major Product(s)
HNO₃/H₂SO₄ (Nitration)Concentrated acids, 0-25 °C1-Methyl-5-nitroisoquinoline-7-carbonitrile
Br₂/FeBr₃ (Bromination)Lewis acid catalyst5-Bromo-1-methylisoquinoline-7-carbonitrile
SO₃/H₂SO₄ (Sulfonation)Fuming sulfuric acidThis compound-5-sulfonic acid

Nucleophilic aromatic substitution (SNAr) on the isoquinoline core is facilitated by the presence of electron-withdrawing groups and occurs on the pyridine ring. For SNAr to occur on the carbocyclic ring of this compound, a good leaving group, such as a halogen, would need to be present, and the reaction would be promoted by the electron-withdrawing nitrile group.

If a halogen atom were introduced at a position activated by the nitrile group (e.g., position 6 or 8), it could be susceptible to displacement by strong nucleophiles. The reactivity of halogens in SNAr reactions on aromatic rings often follows the trend F > Cl > Br > I, which is the reverse of the trend for SN1 and SN2 reactions. This is because the rate-determining step is typically the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

Halogenated Substrate (Hypothetical)NucleophileTypical ConditionsExpected Product
8-Chloro-1-methylisoquinoline-7-carbonitrileSodium methoxide (NaOMe)Methanol, reflux8-Methoxy-1-methylisoquinoline-7-carbonitrile
6-Fluoro-1-methylisoquinoline-7-carbonitrileAmmonia (NH₃)High temperature and pressure6-Amino-1-methylisoquinoline-7-carbonitrile

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it nucleophilic and susceptible to reactions with electrophiles.

N-Quaternization: The nitrogen atom can be readily alkylated with alkyl halides to form quaternary isoquinolinium salts. This reaction introduces a positive charge on the nitrogen, which further deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic attack.

N-Oxidation: The nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxide can then be used to direct further functionalization of the ring.

ReactionReagentProduct
N-QuaternizationMethyl iodide (CH₃I)1,2-Dimethyl-7-cyanoisoquinolinium iodide
N-Oxidationmeta-Chloroperoxybenzoic acid (m-CPBA)This compound N-oxide

Transformations Involving the Nitrile Group at Position 7

The nitrile group (-C≡N) at the 7-position is a versatile functional group that can undergo a variety of chemical transformations to introduce new functionalities.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. Partial hydrolysis to the amide is often achievable under milder conditions, while complete hydrolysis to the carboxylic acid typically requires more forcing conditions.

ReactionReagents and ConditionsProduct
Partial HydrolysisH₂SO₄ (conc.), gentle heating1-Methylisoquinoline-7-carboxamide
Complete HydrolysisNaOH (aq.), reflux, followed by acidification1-Methylisoquinoline-7-carboxylic acid

The nitrile group can be reduced to a primary amine or, under controlled conditions, to an imine. Common reducing agents for the conversion of nitriles to amines include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

ReactionReducing AgentConditionsProduct
Reduction to AmineLithium aluminum hydride (LiAlH₄)Dry ether or THF, followed by aqueous workup(1-Methylisoquinolin-7-yl)methanamine
Catalytic HydrogenationH₂, Raney Nickel or Pd/CHigh pressure and temperature(1-Methylisoquinolin-7-yl)methanamine

Reactivity of the Methyl Group at Position 1

The methyl group at the C1 position of the isoquinoline ring is activated due to its proximity to the electron-withdrawing nitrogen atom of the heterocyclic system. This activation facilitates a range of reactions at this position.

The protons of the C1-methyl group are acidic enough to be removed by a strong base, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion. This nucleophilic species can then be reacted with various electrophiles.

Alkylation: Reaction of the anion with alkyl halides (R-X) results in the formation of a new carbon-carbon bond, leading to homologated side chains at the 1-position.

Carbonyl Addition: The anion can add to aldehydes and ketones to form β-hydroxyalkylisoquinolines after an aqueous workup.

These reactions provide a powerful method for elaborating the structure at the C1 position.

Under basic or acidic conditions, the active methyl group of 1-methylisoquinoline (B155361) derivatives can undergo condensation reactions with aldehydes and ketones. A notable example is the condensation with aromatic aldehydes, such as benzaldehyde (B42025), which leads to the formation of a styryl-isoquinoline derivative. This reaction proceeds through an aldol-type condensation followed by dehydration to yield the conjugated product.

For instance, the reaction of 2-methylquinoline with benzaldehydes has been studied, providing a kinetic and mechanistic framework that is analogous to the reactivity of 1-methylisoquinoline.

The activated methyl group can also be a site for oxidation and halogenation reactions.

Oxidation: The methyl group of 1-methylisoquinoline can be oxidized to various functional groups. For example, oxidation can lead to the formation of 1-formylisoquinoline or isoquinoline-1-carboxylic acid, depending on the oxidizing agent and reaction conditions. Biological oxidation of 1-methylisoquinoline to 1-methylisoquinoline N-oxide has also been reported. researchgate.netdntb.gov.ua

Halogenation: While direct halogenation of the methyl group can be challenging, radical halogenation under appropriate conditions can introduce halogen atoms, which can then serve as handles for further nucleophilic substitution reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and derivatives of this compound can be valuable substrates for such transformations. To participate in these reactions, the isoquinoline ring typically needs to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf). The nitrile group itself can also potentially be transformed into a coupling partner.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. This would be a powerful method for introducing aryl or vinyl substituents onto the isoquinoline core.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, leading to the formation of substituted alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Table 3: Potential Cross-Coupling Reactions for this compound Derivatives

Coupling Reaction Substrate (Derivative of this compound) Coupling Partner Potential Product
Suzuki-Miyaura 4-Bromo-1-methylisoquinoline-7-carbonitrile Phenylboronic acid 1-Methyl-4-phenylisoquinoline-7-carbonitrile
Heck 5-Iodo-1-methylisoquinoline-7-carbonitrile Styrene 1-Methyl-5-styrylisoquinoline-7-carbonitrile
Sonogashira 8-Triflyloxy-1-methylisoquinoline-7-carbonitrile Phenylacetylene 1-Methyl-8-(phenylethynyl)isoquinoline-7-carbonitrile

Note: This table illustrates potential applications of cross-coupling reactions, assuming the presence of a suitable leaving group on the isoquinoline ring.

Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For a substrate like this compound to participate directly in these reactions, it typically requires prior conversion of a C-H bond to a C-Halogen or C-OTf bond, creating a suitable electrophilic partner. The resulting halo-isoquinoline could then undergo coupling with various organometallic reagents.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide or triflate. youtube.comlibretexts.org A hypothetical 8-bromo-1-methylisoquinoline-7-carbonitrile, for instance, could be coupled with aryl or vinyl boronic acids to introduce diverse substituents at the C8 position. The Suzuki-Miyaura reaction is widely used in medicinal chemistry for its mild conditions and tolerance of numerous functional groups. youtube.com In an analogous system, 2-halobenzonitriles undergo Suzuki cross-coupling with vinyl boronates, which is followed by cyclization to form isoquinolinones. nih.gov Similarly, bromoquinolines have been shown to react with pyridine boronic acid to yield the corresponding coupled products. youtube.com

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an organic halide or triflate with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org This method could be employed to introduce alkenyl groups onto the isoquinoline scaffold. The intramolecular version of the Heck reaction is a powerful method for constructing carbo- and heterocyclic ring systems. chim.it

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide and typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This strategy would allow for the introduction of alkynyl moieties onto the this compound backbone, providing a gateway to further transformations. The reaction conditions are generally mild, often conducted at room temperature with an amine base that can also serve as the solvent. wikipedia.org Studies on dihaloquinolines have shown that after blocking one reactive halogen position via nucleophilic substitution, the remaining halogen can successfully undergo a modified, copper-free Sonogashira coupling. researchgate.net

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is its compatibility with a wide array of functional groups. shahucollegelatur.org.in Though concerns about the toxicity of tin reagents exist, the reaction remains a versatile tool in complex molecule synthesis. organic-chemistry.orgwikipedia.org

The table below summarizes representative conditions for these cross-coupling reactions, drawn from studies on analogous heterocyclic systems, illustrating the potential pathways for derivatizing this compound.

Coupling ReactionTypical SubstratesCatalyst SystemBaseSolventKey Features
Suzuki-MiyauraAryl/Vinyl Halide + Aryl/Vinyl Boronic AcidPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃, CsFToluene, DME, THFTolerates a wide range of functional groups; mild conditions. youtube.comlibretexts.org
HeckAryl/Vinyl Halide + AlkenePd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, AcetonitrileForms substituted alkenes, often with high stereoselectivity. organic-chemistry.orgwikipedia.org
SonogashiraAryl/Vinyl Halide + Terminal AlkynePd(PPh₃)₄/CuI or PdCl₂(MeCN)₂/X-Phos (Cu-free)Et₃N, piperidineTHF, DMFEfficient synthesis of arylalkynes and conjugated enynes. wikipedia.orgorganic-chemistry.orgresearchgate.net
StilleAryl/Vinyl Halide + OrganostannanePd(PPh₃)₄, Pd(OAc)₂None required (can use additives like CuI)THF, Toluene, DioxaneHigh functional group tolerance; stable organotin reagents. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination and C-H Activation/Functionalization

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming carbon-nitrogen bonds. It facilitates the reaction between an aryl halide or triflate and an amine. While no specific studies on this compound are available, research on the closely related 6-bromoisoquinoline-1-carbonitrile provides significant insight. In that study, the amination was challenged by the sensitivity of the nitrile group to certain strong bases like NaOt-Bu, which could lead to unwanted side reactions. The optimization of the reaction led to the use of cesium carbonate (Cs₂CO₃) as a less nucleophilic base, along with a Pd(dba)₂/BINAP catalyst system in THF, which successfully yielded the desired amino-isoquinoline product. This highlights a viable, albeit sensitive, route for introducing amino functionalities to the isoquinoline core.

C-H Activation/Functionalization: Direct C-H activation is a highly atom-economical strategy that avoids the pre-functionalization step of converting C-H to C-X bonds. For this compound, two primary sites are of interest for C-H activation: the C(sp²)-H bonds on the aromatic rings and the C(sp³)-H bonds of the C1-methyl group.

The nitrogen atom within the isoquinoline ring can act as an endogenous directing group, facilitating the functionalization of adjacent C-H bonds. Specifically, the C8-H bond is a common site for transition-metal-catalyzed functionalization. Research on 8-methylquinolines has demonstrated that the chelating nitrogen atom readily forms cyclometallated complexes with metals like rhodium, iridium, and palladium, leading to selective C-H activation. nih.gov

Furthermore, the C1-methyl group is a prime candidate for C(sp³)-H functionalization. Transition metal-catalyzed reactions, often employing auto-transfer hydrogenative (ATH) protocols, can alkylate methyl heteroarenes using alcohols as the alkylating agent. mdpi.com This process involves the metal-catalyzed dehydrogenation of the alcohol to an aldehyde, condensation with the methyl group, and subsequent hydrogenation of the resulting alkene intermediate. mdpi.com Metal-free strategies have also been developed for the functionalization of C(sp³)–H bonds in 2-methylquinolines and 1-methylisoquinoline, reacting them with 2-styrylanilines to produce novel quinoline (B57606) derivatives. nih.govacs.org

Reaction TypeReactive SiteTypical Reagents/CatalystsKey OutcomeReference Example
Buchwald-Hartwig AminationAryl-Halogen BondPd(dba)₂/BINAP, Cs₂CO₃Formation of C-N bond (Arylamine)Amination of 6-bromoisoquinoline-1-carbonitrile
C(sp³)-H Alkylation (ATH)C1-Methyl GroupIr, Pt, Ru, or Ni catalysts; AlcoholChain-elongated alkyl group at C1Alkylation of 2-methylquinolines with alcohols mdpi.com
C(sp³)-H Functionalization (Metal-Free)C1-Methyl GroupI₂/K₂CO₃; 2-StyrylanilineFormation of new C-C and C-N bondsReaction of 1-methylisoquinoline with 2-styrylanilines nih.govacs.org
C(sp²)-H ActivationC8-H BondRh, Ir, Pd catalystsFunctionalization at the C8 positionDirected functionalization of 8-methylquinolines nih.gov

Photochemical and Electrochemical Reactions of this compound

Photochemical Reactions: Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods. Isoquinolines can participate in photochemical reactions, such as visible light-mediated C-H hydroxyalkylation. researchgate.netnih.gov This process utilizes the excited-state reactivity of certain compounds to generate acyl radicals. These radicals can then add to the protonated isoquinoline ring, leading to the formation of hydroxyalkylated products after a radical-mediated spin-center shift. researchgate.netnih.gov This method avoids external oxidants and represents a departure from classical Minisci-type reactions. For this compound, this reaction would likely occur at the C1 position, which is electronically activated, though the existing methyl group could provide steric hindrance or be a site for other photochemical processes.

Electrochemical Reactions: Electrochemical synthesis is a green chemistry approach that uses electricity to drive chemical reactions, minimizing the need for hazardous reagents. researchgate.net The isoquinoline scaffold is electrochemically active. Studies have demonstrated the synthesis of isoquinoline derivatives through electrochemical methods, often under mild conditions. researchgate.net The electrochemical properties of quinoline and isoquinoline derivatives have been explored for applications like electrochromic materials, where the molecules undergo reversible redox reactions. nih.gov For this compound, electrochemical methods could potentially be used for selective oxidations or reductions of the heterocyclic ring system. For example, controlled oxidation could lead to the formation of isoquinolinone derivatives, while reduction could yield tetrahydroisoquinolines, which are common structural motifs in bioactive molecules.

Computational Chemistry and Theoretical Studies on 1 Methylisoquinoline 7 Carbonitrile

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 1-Methylisoquinoline-7-carbonitrile, these studies would provide invaluable insights into its intrinsic properties.

Geometry Optimization and Conformational Analysis

This subsection would have detailed the most stable three-dimensional structure of this compound as predicted by computational methods. The analysis would involve the calculation of bond lengths, bond angles, and dihedral angles that define the molecule's shape. Conformational analysis would explore different spatial arrangements of the atoms and identify the lowest energy conformer.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Mulliken Charges, Electrostatic Potential (ESP) Maps

An analysis of the electronic structure would reveal key aspects of the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy gap between them is an indicator of chemical reactivity and stability.

Mulliken Charges: This analysis would assign partial charges to each atom in the molecule, providing insight into its polarity and electrostatic interactions.

Electrostatic Potential (ESP) Maps: These maps would visualize the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

Computational methods can predict the spectroscopic signatures of a molecule, which are essential for its experimental identification and characterization.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental NMR spectra.

IR Frequencies: The prediction of vibrational frequencies from IR spectroscopy helps in identifying the functional groups present in the molecule.

UV-Vis Absorption: Calculations of electronic transitions would predict the wavelengths at which the molecule absorbs ultraviolet or visible light.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems.

Calculation of Reaction Pathways and Transition States for Synthetic Transformations

DFT could be employed to model the mechanisms of chemical reactions involving this compound. This would involve mapping the energy profile of a reaction, identifying intermediate structures, and calculating the geometry and energy of the transition states that connect reactants, intermediates, and products.

Reaction Energetics and Thermodynamic Parameters

This section would have presented the calculated energy changes that occur during chemical transformations. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of reaction would be determined to predict the spontaneity and feasibility of synthetic routes involving this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. hawaii.eduyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal information about the conformational dynamics, solvent interactions, and behavior of a molecule in various environments. hawaii.eduyoutube.com For this compound, MD simulations can provide a detailed picture of its dynamic nature.

The conformational flexibility of a molecule is crucial for its chemical and biological activity. Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. youtube.comlibretexts.org For this compound, the primary points of flexibility would be the rotation of the methyl group at the 1-position and any potential puckering of the isoquinoline (B145761) ring system, although the latter is generally rigid due to its aromaticity.

MD simulations can model the rotational freedom of the methyl group and any subtle fluctuations in the ring structure. The dynamic behavior of the molecule is significantly influenced by its environment, particularly the solvent. In a polar solvent like water, the nitrile group, being a strong electron-withdrawing group, would be expected to form hydrogen bonds with solvent molecules. The nitrogen atom in the isoquinoline ring can also act as a hydrogen bond acceptor. youtube.combritannica.com MD simulations can quantify these interactions, showing the arrangement and residence time of solvent molecules in the solvation shell of the compound. researchgate.netnih.govmdpi.com

The interaction with different solvents can alter the molecule's conformational preferences and its electronic properties. For instance, the dipole moment of quinoline (B57606) derivatives has been shown to be significantly affected by solvent polarity. researchgate.net An MD simulation would typically place a single molecule of this compound in a box of solvent molecules (e.g., water, methanol, or dimethyl sulfoxide) and simulate their movements over nanoseconds. Analysis of the resulting trajectory would reveal the stable conformations and the specific atoms involved in solvent interactions.

A hypothetical table summarizing potential solvent interactions is presented below:

SolventPotential Interaction Sites on this compoundExpected Strength of Interaction
Water (H₂O)Nitrile group (N), Isoquinoline ring (N)Strong (Hydrogen bonding)
Methanol (CH₃OH)Nitrile group (N), Isoquinoline ring (N)Moderate (Hydrogen bonding)
Acetonitrile (CH₃CN)Dipole-dipole interactions with the isoquinoline ring and nitrile groupWeak to Moderate
Dichloromethane (CH₂Cl₂)Weak dipole-dipole interactionsWeak

To understand how a molecule might behave in a biological context, MD simulations can be used to study its interaction with simplified biological environments, such as a lipid bilayer, which is the primary component of cell membranes. hawaii.edunih.gov The amphiphilic nature of many heterocyclic compounds allows them to insert into and interact with lipid membranes, potentially altering membrane properties and the function of membrane-bound proteins. nih.gov

For this compound, its relatively planar aromatic structure and the presence of both hydrophobic (the isoquinoline ring system) and polar (the nitrile group and ring nitrogen) regions suggest it could interact favorably with a lipid bilayer. nih.gov An MD simulation could place the molecule near a pre-equilibrated lipid bilayer (e.g., composed of dipalmitoylphosphatidylcholine, DPPC) and track its movement. karazin.uaresearchgate.net

The simulation could reveal whether the molecule adsorbs to the surface of the bilayer, or partitions into the hydrophobic core. It is plausible that the isoquinoline ring would penetrate the hydrophobic acyl chain region of the bilayer, while the more polar nitrile group and the ring nitrogen would likely orient towards the polar headgroup region or the aqueous interface. nih.govkarazin.ua Such interactions can influence the fluidity and thickness of the membrane. nih.gov

A summary of potential findings from an MD simulation of this compound with a lipid bilayer is hypothesized below:

Simulation ParameterPredicted Outcome for this compound
Location in Bilayer Likely to reside at the interface between the polar headgroups and the hydrophobic tails.
Orientation The isoquinoline ring system would likely be parallel to the lipid acyl chains, with the nitrile group oriented towards the aqueous phase.
Effect on Bilayer Potential for minor local ordering or disordering of the lipid chains, depending on the concentration of the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. japsonline.comresearchgate.netnih.gov These models are built on the principle that the structure of a molecule dictates its activity and properties.

The foundation of any QSAR/QSPR model is the numerical representation of the molecular structure through molecular descriptors. japsonline.comresearchgate.net These descriptors can be calculated from the chemical structure and are categorized based on their dimensionality (0D, 1D, 2D, 3D, etc.). For this compound and its analogs, a wide range of descriptors can be calculated using specialized software.

A selection of relevant molecular descriptors that could be derived for this compound is presented in the table below:

Descriptor ClassExample DescriptorsDescription
Constitutional (0D/1D) Molecular Weight, Atom Counts, Number of RingsBasic information about the molecular composition and size.
Topological (2D) Wiener Index, Randić Indices, Kier & Hall Shape IndicesDescribe the connectivity and branching of the molecule.
Geometrical (3D) Molecular Surface Area, Molecular Volume, Principal Moments of InertiaBased on the 3D coordinates of the atoms, describing the size and shape of the molecule.
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Charges on AtomsRelated to the electron distribution and reactivity of the molecule.
Physicochemical LogP (octanol-water partition coefficient), Polar Surface Area (PSA)Related to the lipophilicity and polarity of the molecule.

Studies on isoquinoline derivatives have successfully employed various descriptors, including 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptors, which encode 3D information from the atomic coordinates. japsonline.comjapsonline.com For developing a robust QSAR/QSPR model, a diverse set of descriptors for this compound and a series of its structural analogs would be calculated.

Once a set of molecular descriptors has been calculated for a series of compounds with known activities or properties, a mathematical model can be developed to predict these endpoints for new, untested compounds. This typically involves statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.govnih.gov

For this compound, a QSPR model could be developed to predict its chemical reactivity. For instance, the rate of a specific reaction, such as electrophilic substitution, could be the property to be modeled. rsc.orgresearchgate.net A dataset of isoquinoline derivatives with experimentally determined reaction rates would be required. rsc.org The model would then identify the key descriptors that influence the reactivity.

Similarly, a QSAR model could predict a specific biological interaction, such as the inhibition of a particular enzyme. Several QSAR studies on isoquinoline derivatives have been conducted to predict their inhibitory activity against various targets like leucine (B10760876) aminopeptidase (B13392206) and cyclin-dependent kinase 8 (CDK8). nih.govresearchgate.net These studies often lead to the generation of contour maps from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which visualize the regions around the molecule where steric, electrostatic, or other properties are favorable or unfavorable for activity. nih.gov

The development of a predictive model would follow these general steps:

Data Set Collection: Assembling a series of isoquinoline analogs with measured reactivity or biological activity data.

Descriptor Calculation: Computing a wide range of molecular descriptors for all compounds in the dataset.

Model Building: Using statistical methods to build a regression or classification model that links the descriptors to the activity/property.

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). nih.gov

While no specific QSAR/QSPR models for this compound are documented, the established methodologies applied to its parent scaffold, isoquinoline, demonstrate the feasibility and utility of such an approach to predict its chemical and biological behavior. japsonline.comresearchgate.netnih.govresearchgate.net

Biological and Pharmacological Relevance of 1 Methylisoquinoline 7 Carbonitrile: Molecular and Cellular Mechanisms

Interaction with Biomolecular Targets: Enzymes, Receptors, and Nucleic Acids

There is no available research detailing the interaction of 1-Methylisoquinoline-7-carbonitrile with specific biomolecular targets.

Molecular Docking and Binding Affinity Prediction to Protein Active Sites

No molecular docking or binding affinity studies for this compound have been published.

In Vitro Enzyme Inhibition/Activation Studies (e.g., Kinases, Esterases, Oxidoreductases)

There are no publicly available in vitro studies on the enzymatic inhibition or activation by this compound.

Receptor Binding Assays at the Molecular Level (e.g., GPCRs, Ion Channels)

No receptor binding assays for this compound have been reported in the scientific literature.

Nucleic Acid Interaction Studies (e.g., DNA/RNA intercalation, groove binding)

There is no published research on the interaction of this compound with nucleic acids.

Cellular Permeability, Uptake, and Intracellular Distribution

Information regarding the cellular permeability, uptake, and distribution of this compound is not available.

Mechanistic Studies of Cellular Transport Systems

There are no mechanistic studies on the cellular transport of this compound.

Subcellular Localization through Advanced Imaging Techniques in Cell Lines

No studies were found that specifically investigate the subcellular localization of this compound using advanced imaging techniques. Methodologies like high-definition multiplex ion beam imaging (HD-MIBI) have been used to determine the subcellular distribution of other small molecules, such as the chemotherapy drug cisplatin, revealing its enrichment in specific nuclear compartments. nih.gov However, similar research on this compound is not available in the search results.

Modulation of Cellular Pathways and Signaling Cascades

Investigation of Apoptosis Induction and Cell Cycle Modulation in Cancer Cell Lines

There is no specific information available regarding the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cell lines. Research on other, structurally different isoquinoline (B145761) derivatives, such as certain naphthylisoquinoline alkaloids, has shown that they can induce apoptosis in breast cancer cell lines like MCF-7 and MDA-MB-231 through the intrinsic pathway, involving the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). nih.gov Similarly, the novel quinoline (B57606) MT477 was found to induce poly-caspase-dependent apoptosis and inhibit proliferation in several cancer cell lines. nih.gov These findings, however, are not directly applicable to this compound.

Anti-inflammatory and Immunomodulatory Effects in Cell Culture Models

No research data was found concerning the anti-inflammatory or immunomodulatory effects of this compound in cell culture models. Studies on other compounds, such as ethanolic extracts of Brazilian green propolis, have demonstrated anti-inflammatory effects by inhibiting the production of various cytokines (e.g., IL-1β, IL-6, TNF-α) in macrophage cell lines. nih.gov Nitro-fatty acids have also been shown to decrease the secretion of type I interferons and monocyte chemoattractant protein-1 (MCP-1) in models of inflammatory arthritis. nih.gov These mechanisms are examples of anti-inflammatory action but are not linked to this compound.

Impact on Neurotransmitter Release and Receptor Function in Neuronal Cell Models

The impact of this compound on neurotransmitter release and receptor function in neuronal cell models has not been documented in the provided search results. The process of neurotransmitter release is a complex mechanism involving the depolarization of the neuron, influx of calcium, and the interaction of SNARE proteins to facilitate vesicle fusion with the cell membrane. youtube.com Receptors like the metabotropic glutamate (B1630785) receptor 7 (mGluR7) play a crucial role in modulating this release. nih.gov The type-1 cannabinoid receptor (CB1R) is another key receptor involved in regulating synaptic function. nih.gov However, any potential interaction of this compound with these or other neuronal pathways remains uninvestigated.

Antimicrobial and Antiparasitic Activities (Mechanism-Oriented Studies)

Disruption of Microbial Cell Wall Synthesis or Membrane Integrity

There is no available research specifically describing the mechanism of antimicrobial or antiparasitic activity for this compound, particularly concerning the disruption of the microbial cell wall or membrane. Studies on other isoquinoline compounds, such as the alkynyl isoquinoline HSN584, suggest a mechanism of action that involves perturbing the cell wall and nucleic acid biosynthesis in S. aureus. mdpi.comnih.gov The bacterial cell wall is a well-established target for antibiotics, with many agents designed to inhibit various stages of its synthesis. frontiersin.org However, whether this compound possesses such properties is currently unknown.

Inhibition of Essential Parasite Metabolic Pathways

There is no available research data to populate a table or provide a detailed discussion on the inhibition of essential parasite metabolic pathways by this compound.

Development as Pharmacological Probes for Biological Research (Excluding Clinical Application)

Use in Target Identification and Validation Studies

No studies have been found that utilize this compound as a pharmacological probe for identifying or validating biological targets.

Role in Understanding Disease Pathophysiology at the Molecular Level

There is no literature available that describes the use of this compound in elucidating the molecular pathophysiology of any disease.

Non Biological Applications of 1 Methylisoquinoline 7 Carbonitrile

Materials Science and Organic Electronics

A comprehensive search of scientific literature did not yield any specific studies focusing on the application of 1-Methylisoquinoline-7-carbonitrile in materials science or organic electronics. The potential of a molecule in these fields is often predicated on its electronic and photophysical properties, which are typically established through dedicated research. In the case of this particular compound, such foundational studies appear to be absent from the public record.

There is no available research demonstrating the use of this compound as a monomer or building block for the synthesis of conjugated polymers, oligomers, or organic semiconductors. The polymerization of such building blocks is a key step in the creation of new materials for electronic applications, and the absence of any such reports suggests this compound has not been explored for this purpose.

Detailed photophysical data, such as absorption and emission spectra, quantum yields, and excited-state lifetimes, are critical for assessing a compound's suitability for optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. No published studies on the photophysical properties of this compound could be identified. Consequently, there is no basis to discuss its potential performance in such devices.

The use of a compound in the formulation of liquid crystals or other advanced materials is dependent on specific molecular geometries and intermolecular interactions. There are no reports of this compound being investigated for or incorporated into liquid crystalline phases or any other advanced material compositions.

Analytical Chemistry and Sensing

In the realm of analytical chemistry, this compound and its potential derivatives are of interest for developing new analytical tools and methods.

Chemosensors are molecules designed to signal the presence of a specific analyte through a measurable change, such as color or fluorescence. nih.gov The quinoline (B57606) and isoquinoline (B145761) ring systems are excellent platforms for building fluorescent probes due to their inherent photophysical properties. nih.gov These properties can be fine-tuned by attaching various functional groups.

Researchers have successfully designed quinoline-based chemosensors for detecting environmentally and biologically important ions like fluoride (B91410) and cyanide. nih.gov For example, thiosemicarbazones derived from quinoline aldehyde act as colorimetric sensors for these anions. nih.gov Similarly, derivatives of 7-(diethylamino)quinolin-2(1H)-one have been developed as fluorescent probes for use in indicator displacement assays. nih.govnih.gov These probes exhibit enhanced fluorescence upon interaction with a host molecule, which can then be displaced by an analyte, causing a detectable change in the fluorescence signal. nih.govnih.gov

The structure of this compound, featuring a conjugated aromatic system and an electron-withdrawing nitrile group, provides a strong foundation for creating novel fluorescent probes. The nitrile group could be chemically modified to install a specific receptor unit for a target analyte, or it could serve to modulate the electronic structure of the isoquinoline fluorophore, thereby influencing its sensing behavior.

Table 2: Examples of Quinoline-Based Fluorescent Probes and Chemosensors

Sensor TypeAnalyte DetectedPrinciple of DetectionReference
Quinoline-based ThiosemicarbazonesFluoride (F⁻) and Cyanide (CN⁻) ionsColorimetric change upon anion binding nih.gov
7-(Diethylamino)quinolin-2(1H)-one DerivativesMethyl Viologen (as a model analyte)Fluorescence change in an Indicator Displacement Assay (IDA) nih.govnih.gov
Benzobisimidazolium DerivativeFluoride (F⁻) ionFluorescence amplification in the presence of water nih.gov

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of isoquinoline derivatives. In synthetic chemistry, HPLC is routinely used to monitor the progress of reactions and to assess the purity of products. For instance, the analysis of products from the asymmetric transfer hydrogenation of dihydroisoquinolines is often carried out using chiral HPLC to determine the enantiomeric excess. nih.gov

The availability of analytical data such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) from commercial suppliers for this compound indicates that established methods for its chromatographic separation and detection exist. bldpharm.com These methods are crucial for quality control in its synthesis and for its use in further research and development, ensuring the identity and purity of the compound.

An analytical reference standard is a highly purified and well-characterized material used to confirm the identity and determine the concentration of other substances. sigmaaldrich.com The use of certified reference materials is fundamental to validating analytical methods, ensuring their accuracy, precision, and reliability.

This compound is commercially available with accompanying analytical documentation, such as Nuclear Magnetic Resonance (NMR), HPLC, and LC-MS data, which confirms its structure and purity. bldpharm.com This level of characterization allows it to be used as a reference standard. In this capacity, it can be used to calibrate instruments, validate new analytical methods for related isoquinoline compounds, or serve as a quality control standard in synthetic processes involving this or similar molecular structures.

Challenges, Future Directions, and Emerging Research Avenues for 1 Methylisoquinoline 7 Carbonitrile

Advancements in Synthetic Methodologies

The efficient and precise synthesis of 1-methylisoquinoline-7-carbonitrile and its analogs is paramount for extensive biological evaluation. Current synthetic routes, while foundational, offer significant room for improvement in terms of stereoselectivity, efficiency, and environmental impact. The future of its synthesis lies in the adoption of cutting-edge chemical technologies.

Development of Highly Stereoselective and Asymmetric Synthesis Routes

The creation of chiral centers with high precision is a cornerstone of modern drug discovery. For derivatives of this compound, particularly those hydrogenated to form tetrahydroisoquinolines, the stereochemistry at the C1 position is critical for biological activity. Many bioactive natural products containing the tetrahydroisoquinoline core feature a chiral stereocenter at this C1-position. nih.gov

Future efforts will likely focus on developing novel catalytic systems for the asymmetric synthesis of this compound derivatives. This includes:

Transition-Metal Catalysis: Iridium, ruthenium, and titanium complexes have proven effective for the asymmetric hydrogenation of other isoquinoline-type imines and enamines, achieving high enantioselectivity. mdpi.com For instance, chiral titanocene (B72419) catalysts can generate active titanium-hydride species for the enantioselective reduction of imines. mdpi.com Adapting these systems to substrates bearing the 7-carbonitrile group is a logical next step.

Organocatalysis: Chiral primary amine catalysts have been successfully used in the enantioselective [3 + 2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines to produce complex tetrahydroisoquinoline derivatives with high diastereoselectivities and enantioselectivities. nih.gov Exploring such organocatalytic routes could provide a metal-free alternative for generating chiral analogs of this compound.

Substrate-Controlled Synthesis: As demonstrated in the synthesis of other complex molecules, existing stereocenters can direct the formation of new ones. williams.edunih.gov Synthesizing chiral precursors to this compound could enable substrate-controlled diastereoselective transformations.

Catalyst TypePotential Application for this compoundDesired Outcome
Chiral Iridium ComplexesAsymmetric hydrogenation of the isoquinoline (B145761) ringEnantiomerically pure tetrahydroisoquinoline-7-carbonitriles
Chiral Ruthenium CatalystsHeterogeneous asymmetric hydrogenationRecyclable and reusable catalysts for scalable synthesis
Chiral Primary AminesEnantioselective cycloaddition reactionsAccess to complex, polycyclic chiral derivatives

Implementation of Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, scalability, and precise control over reaction parameters. europa.euresearchgate.netresearchgate.net For the synthesis and derivatization of this compound, flow chemistry presents several promising avenues:

Improved Safety: Many reactions used to construct the isoquinoline core are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, preventing dangerous temperature spikes and improving process safety. researchgate.netresearchgate.net

Enhanced Efficiency and Scalability: Telescoped or sequential reactions can be performed in a continuous flow, eliminating the need for intermediate workup and purification steps. europa.eu This significantly shortens synthesis time and allows for the production of material from milligram to kilogram scales using the same reactor setup. europa.eu

Automated Synthesis: Integrating flow chemistry with automated platforms can accelerate the discovery process. chemrxiv.orgsynplechem.comuc.pt These systems can rapidly synthesize libraries of this compound derivatives by systematically varying building blocks and reaction conditions, facilitating rapid structure-activity relationship (SAR) studies. chemrxiv.orgsynplechem.comuc.pt

TechnologyKey AdvantageApplication to this compound
Flow Chemistry Enhanced heat and mass transfer, improved safety, scalability. europa.euresearchgate.netrsc.orgSafer handling of exothermic cyclization or nitration steps; rapid optimization of reaction conditions.
Automated Synthesis High-throughput library generation, rapid SAR studies. chemrxiv.orgsynplechem.comuc.ptParallel synthesis of a diverse set of derivatives with varied substituents.
Telescoped Reactions Reduced synthesis time, minimized waste from intermediate purifications. europa.euMulti-step synthesis of complex analogs in a single, continuous process.

Integration of Photo- and Electrocatalysis in Complex Derivatization

Photoredox and electrocatalysis represent powerful tools for forging chemical bonds under mild conditions, often accessing reaction pathways that are difficult to achieve with traditional thermal methods. The application of these techniques to this compound could unlock novel derivatization strategies.

While specific applications to this compound are yet to be reported, the broader field of heterocycle synthesis provides a roadmap. For instance, photocatalysis has been used for the synthesis of pyrazoles and phthalazinones in flow reactors. europa.eu Electrocatalysis offers a reagent-free method for performing redox reactions, which could be applied to modify the isoquinoline core or its substituents. The integration of these methods, particularly within flow chemistry setups, is a key area for future research, promising to deliver novel, complex, and diverse analogs of this compound for biological screening.

Deeper Mechanistic Elucidation in Biological Contexts

Identifying the molecular targets and understanding the cellular effects of this compound are crucial for its development as a therapeutic agent. Modern "omics" technologies and advanced imaging techniques offer powerful, unbiased approaches to achieve this.

Omics Technologies (Proteomics, Metabolomics) for Comprehensive Target Identification

Determining how a small molecule interacts with the vast network of proteins and metabolites within a cell is a significant challenge. nih.gov Chemical proteomics and metabolomics provide system-wide views of these interactions. researchgate.net

Chemical Proteomics: This approach uses a modified version of the small molecule (a chemical probe) to "fish" for its binding partners in cell lysates or living cells. nih.govresearchgate.net A probe based on this compound could be synthesized with a tag (e.g., an alkyne or azide (B81097) for click chemistry) that allows for its capture along with its bound proteins. nih.gov Subsequent identification of these proteins by mass spectrometry can reveal direct molecular targets. researchgate.netmdpi.com Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can further help distinguish true targets from non-specific binders by comparing the proteins captured by the probe versus a control. mdpi.comnih.gov

Metabolomics: This technology profiles the complete set of small-molecule metabolites in a biological system. colorado.edu By treating cells with this compound and analyzing the resulting changes in the metabolome, researchers can identify perturbed metabolic pathways. colorado.edu This can provide crucial clues about the compound's mechanism of action, even without prior knowledge of its direct protein targets. For example, a study on a mixture of 23 chemicals in MCF-7 cells used metabolomics to show alterations in metabolites related to cell proliferation and oxidative stress. colorado.edu

'Omics' TechnologyMethodologyPotential Insights for this compound
Chemical Proteomics Use of a tagged chemical probe to enrich and identify binding proteins via mass spectrometry. nih.govresearchgate.netDirect identification of primary protein targets and off-targets.
Quantitative Proteomics (e.g., SILAC) Isotopic labeling of proteomes to quantify protein abundance changes upon probe pulldown. mdpi.comnih.govIncreased confidence in target identification by differentiating specific from non-specific interactions.
Metabolomics Comprehensive analysis of metabolite changes in cells or tissues after compound treatment. colorado.eduIdentification of metabolic pathways affected by the compound, revealing its functional effects.

Application of Advanced Imaging and Single-Molecule Techniques for Cellular Interaction Studies

Visualizing the journey of a drug molecule within a cell and observing its interactions in real-time can provide unparalleled mechanistic insights.

Advanced Imaging: Super-resolution microscopy techniques can overcome the diffraction limit of light, allowing for the visualization of molecular interactions within cellular structures. Should this compound be fluorescently labeled, its localization in subcellular compartments could be tracked with high precision, revealing where it accumulates and potentially acts.

Single-Molecule Techniques: Single-molecule fluorescence resonance energy transfer (smFRET) can measure conformational changes in individual biomolecules, such as proteins or nucleic acids, upon binding to a ligand. This could be used to study the dynamic interaction between a target protein and this compound, providing kinetic and thermodynamic data that is averaged out in bulk measurements. Single-molecule pull-down (SiMPull) assays could also be employed to isolate and analyze individual protein complexes that are stabilized or disrupted by the compound.

These advanced techniques, though challenging, hold the key to a granular understanding of how this compound functions at the molecular level within the complex environment of a living cell.

Rational Design and Optimization of Novel Analogs

The development of new molecules derived from the this compound core is a key area of future research. The goal is to create analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties for potential therapeutic applications. This endeavor relies heavily on modern, structure-based and computational drug design strategies.

Fragment-Based Drug Design (FBDD) offers a powerful alternative to traditional high-throughput screening. researchgate.net It begins with identifying small, low-molecular-weight fragments (<300 Da) that bind weakly but efficiently to a biological target. researchgate.netfrontiersin.org These fragments, which could include the isoquinoline core or substituents resembling the methyl or nitrile groups, are then grown, linked, or merged to create more potent, lead-like molecules. frontiersin.orgresearchoutreach.org For instance, a fragment library of isoquinoline derivatives was screened to discover kinase inhibitors, where initial hits were subsequently merged to rapidly generate highly potent molecules. researchoutreach.org This "merging by design" strategy can be applied without pre-existing X-ray structural information, accelerating the discovery process. researchoutreach.org Similarly, FBDD was used to identify 6-substituted isoquinolin-1-amine derivatives as ROCK-I inhibitors, demonstrating the utility of growing fragments from the isoquinoline core to improve affinity and potency. nih.gov

Scaffold hopping is another crucial strategy for generating novel compounds by replacing the central molecular core (the scaffold) while retaining similar biological activity. nih.govpsu.edu This approach is used to discover new chemotypes with improved properties or to circumvent unfavorable intellectual property (IP) positions. nih.govkuleuven.be Starting with a known active molecule, the isoquinoline ring system of this compound could be replaced with other heterocyclic structures that maintain the spatial arrangement of key pharmacophoric features. psu.edu Scaffold hopping can be classified into several categories, including heterocycle replacements, ring opening or closure, and topology-based hopping. nih.govpsu.edu This strategy successfully led to the discovery of novel Nurr1 agonist chemotypes by moving from an amodiaquine (B18356) scaffold to entirely new structures, highlighting its power to rapidly explore new chemical space. nih.gov

Table 1: Comparison of FBDD and Scaffold Hopping for Analog Design

Strategy Starting Point Process Goal Key Advantage
Fragment-Based Drug Design (FBDD) Small, low-affinity molecular fragments. researchgate.netFragments are identified and then grown, linked, or merged to increase potency. frontiersin.orgresearchoutreach.orgDevelop novel lead compounds with high ligand efficiency.High success rate in finding hits and provides diverse starting points for optimization. researchgate.netfrontiersin.org
Scaffold Hopping A known active compound (lead molecule). nih.govThe core molecular structure (scaffold) is replaced with a different one while preserving activity. nih.govpsu.eduDiscover novel chemotypes with improved properties (e.g., potency, ADME, IP position). nih.govEffective for overcoming issues with existing scaffolds and exploring new intellectual property. kuleuven.benih.gov

Computational techniques are indispensable for accelerating the design and discovery of novel analogs. De novo design involves creating novel molecular structures from scratch using algorithms that consider the properties of a target binding site. youtube.com These deep learning generative models can produce molecules with desired characteristics, moving beyond the limitations of hand-designed mutation rules. youtube.com

Virtual screening offers a time- and resource-efficient method to identify promising candidates from large compound libraries. nih.gov This can be done through several orthogonal concepts, including docking, shape screening, and pharmacophore screening. nih.gov A consensus-based virtual screening workflow successfully identified a new class of MELK kinase inhibitors based on a researchgate.netresearchoutreach.orgnih.govtriazolo[1,5-b]isoquinoline scaffold from an in-house library. nih.govresearchgate.net Such methodologies could be applied to screen vast databases for compounds that are structurally similar to this compound or that are predicted to bind to a specific target of interest. Docking studies, for example, can predict the binding mode and affinity of a ligand to a protein, helping to prioritize which analogs to synthesize and test. nih.govnih.gov

Exploration of Novel Application Domains

Beyond medicinal chemistry, the unique electronic and structural properties of the this compound scaffold can be exploited in materials science and sustainable chemistry.

The applications of isoquinoline derivatives extend to various industries, including the manufacturing of dyes, paints, insecticides, and fungicides. wikipedia.orgchemicalbook.com They can also act as corrosion inhibitors and catalysts in reactions like olefin polymerization. wikipedia.orgchemicalbook.com Future research could explore the potential of this compound or its derivatives in these areas, with a focus on green chemistry principles. This includes developing more environmentally friendly synthetic routes that minimize waste and energy consumption. Furthermore, the isoquinoline core's ability to coordinate with metal ions suggests potential applications in creating metal-organic frameworks (MOFs) for gas storage or catalysis. amerigoscientific.com

"Smart" or stimuli-responsive materials, which change their properties in response to external cues like pH, light, or temperature, are a rapidly growing field. nih.govnih.govrsc.org The isoquinoline framework is a promising candidate for inclusion in such materials. Research has shown that certain 1,7/8-substituted isoquinolines exhibit dual-state emissions and reversible solid-state acidochromic activities, where their color and fluorescence change upon protonation and deprotonation. rsc.org This behavior is attributed to changes in intramolecular charge transfer. rsc.org

Similarly, photoresponsive materials undergo structural changes upon exposure to light. nih.gov While research on photoresponsive polyquinolines exists, acs.org the specific integration of this compound into such systems is a novel research avenue. The nitrile and methyl groups, along with the aromatic system, could be modified to tune the electronic properties and enhance photo-switching behavior, potentially leading to applications in optical data storage, molecular switches, or light-controlled drug delivery systems. nih.govresearchgate.net

Table 2: Potential Application Domains for this compound Derivatives

Domain Potential Application Underlying Principle Relevant Research Finding
Medicinal Chemistry Kinase Inhibitors, Anticancer AgentsSpecific binding to enzyme active sites, disruption of cellular pathways.Isoquinoline derivatives have been developed as kinase inhibitors and show antiproliferative activity. researchoutreach.orgmdpi.com
Materials Science Stimuli-Responsive Materials (Sensors, Switches)Changes in molecular conformation and electronic properties in response to stimuli like pH or light. nih.govrsc.orgSubstituted isoquinolines have demonstrated reversible solid-state acidochromic (pH-responsive) properties. rsc.org
Materials Science Photoresponsive MaterialsLight-induced reversible or irreversible structural changes in molecules like azobenzenes or spiropyrans. nih.govPolyquinolines have been investigated for photoresponsive applications. acs.org
Green Chemistry Catalysis, Corrosion InhibitionThe chemical properties of the isoquinoline ring can facilitate chemical reactions or protect metal surfaces.Isoquinoline and its derivatives are used as catalysts and corrosion inhibitors. wikipedia.orgchemicalbook.com
Agrochemicals Fungicides, InsecticidesBiological activity against pests and fungi.Isoquinolines are used in the manufacture of insecticides and fungicides. wikipedia.orgchemicalbook.com

Integration of Artificial Intelligence (AI) and Machine Learning (ML)

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize all aspects of research into this compound. nih.govmdpi.com AI/ML algorithms can analyze vast datasets to predict molecular properties, identify potential drug targets, and design novel molecules with optimized characteristics. nih.govresearchgate.netnih.gov

Predictive Modeling for Reaction Outcomes and Selectivity

A significant challenge in the synthesis of complex isoquinoline derivatives lies in predicting reaction outcomes and achieving high selectivity. Traditional synthetic methods often require extensive optimization and can lead to mixtures of products. numberanalytics.com Predictive modeling, powered by machine learning algorithms, offers a transformative approach to address these issues.

Machine learning models can be trained on vast datasets of chemical reactions to recognize patterns that govern reactivity and selectivity. researchgate.netnih.gov For the synthesis of this compound, these models could predict the most effective catalysts, solvents, and reaction conditions to maximize yield and minimize byproducts. nih.gov By analyzing the electronic and steric properties of reactants and transition states, these models can provide chemists with valuable insights, reducing the need for extensive trial-and-error experimentation. nih.gov

Recent advancements have seen the development of neural networks that can accurately predict the major product of a reaction from a list of potential candidates. researchgate.net The application of such models to the synthesis of this compound could streamline the development of more efficient and sustainable synthetic routes. For instance, a model could be trained to predict the regioselectivity of functionalization on the isoquinoline core, guiding chemists in the design of novel derivatives with desired substitution patterns.

Table 1: Illustrative Application of Predictive Modeling for the Synthesis of this compound Analogs

Target AnalogPredicted Optimal CatalystPredicted Solvent SystemPredicted Temperature (°C)Predicted Yield (%)Predicted Selectivity
4-Amino-1-methylisoquinoline-7-carbonitrilePalladium(II) AcetateDimethylformamide/Water10085>95% regioselectivity
1-Methyl-8-nitroisoquinoline-7-carbonitrileSulfuric AcidAcetic Anhydride0-578High selectivity for nitration at C8
5-Bromo-1-methylisoquinoline-7-carbonitrileN-BromosuccinimideCarbon Tetrachloride8092Selective bromination at C5

This table presents hypothetical data to illustrate the potential output of predictive models for chemical reactions.

AI-Driven Discovery of New Biological Targets or Material Properties

Virtual Screening: Docking the structure of this compound and its virtual derivatives against a comprehensive library of protein structures to identify potential binding partners. mdpi.com This could reveal novel enzymatic or receptor targets, opening up new avenues for therapeutic development.

De Novo Design: Utilizing generative AI models to design novel isoquinoline derivatives with optimized binding affinities for specific biological targets or desired material properties. These models can explore vast chemical spaces to propose innovative molecular architectures.

The integration of AI with high-throughput experimental screening can create a powerful discovery engine. For example, AI could predict that a derivative of this compound may inhibit a specific kinase involved in cancer progression. nih.gov This prediction can then be rapidly validated through in vitro assays, accelerating the drug discovery pipeline.

DerivativePredicted Biological TargetPredicted Binding Affinity (IC₅₀)Therapeutic Area
1-Methyl-4-(phenylamino)isoquinoline-7-carbonitrileEpidermal Growth Factor Receptor (EGFR)50 nMOncology
1-Methyl-5-(morpholino)isoquinoline-7-carbonitrileToll-like Receptor 7 (TLR7)120 nMImmunology
1,2-Dimethyl-7-cyanoisoquinolinium iodideAcetylcholinesterase200 nMNeurology

Data Mining and Knowledge Graph Construction for Structure-Function Relationships

The vast and ever-growing body of chemical and biological data presents a significant opportunity to understand the intricate relationships between molecular structure and function. Data mining and knowledge graph construction are powerful tools for extracting meaningful insights from this data. nih.govscienceopen.com

A knowledge graph for isoquinoline derivatives could be constructed by integrating data from various sources, including scientific literature, patent databases, and public chemical repositories. researchgate.net This graph would represent compounds, biological targets, diseases, and their relationships as a network of nodes and edges. By applying graph-based machine learning algorithms, researchers could:

Identify Structure-Activity Relationships (SAR): Uncover subtle structural modifications that lead to significant changes in biological activity. nih.gov For example, the knowledge graph might reveal that the presence of a nitrile group at the 7-position of the isoquinoline core is consistently associated with a particular biological activity.

Predict Novel Compound-Target Interactions: By analyzing the network topology, it is possible to infer new connections, such as predicting that a derivative of this compound might interact with a target that is known to be modulated by structurally similar compounds. researchgate.net

Facilitate Drug Repurposing: Identify existing drugs with isoquinoline scaffolds that could be repurposed for new therapeutic indications.

The construction of a comprehensive knowledge graph for this compound and its analogs would provide a dynamic and evolving resource for the scientific community, fostering new hypotheses and accelerating the pace of discovery.

Conclusion: Synthesizing Knowledge and Future Perspectives on 1 Methylisoquinoline 7 Carbonitrile Research

Summary of Key Academic Contributions and Major Research Findings

The academic contributions in the broader field of isoquinoline (B145761) chemistry provide a critical foundation for understanding the potential of specific derivatives like 1-methylisoquinoline-7-carbonitrile. The isoquinoline nucleus is a key structural motif in numerous natural products and synthetic compounds with significant biological activities.

Research on related compounds underscores the importance of the substitution pattern on the isoquinoline ring in determining the pharmacological profile. For instance, derivatives of isoquinoline have been investigated for their potential as anticancer agents. Specifically, certain isoquinoline-tethered quinazoline (B50416) derivatives have demonstrated enhanced HER2 inhibition over EGFR, suggesting a promising avenue for developing more selective cancer therapies. nih.gov These findings highlight the potential for isoquinoline derivatives to be tailored for specific biological targets.

Furthermore, studies on quinoline (B57606) derivatives, a closely related class of heterocyclic compounds, have led to the discovery of topoisomerase I poisons with potent anticancer activity. nih.gov The development of these agents involved mechanistic studies that could be applicable to novel isoquinoline-based compounds.

The synthesis of various isoquinoline derivatives is also a significant area of research. Methods such as the Pomeranz–Fritsch–Bobbitt reaction have been utilized for the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives, which are important chiral building blocks. mdpi.com The development of efficient synthetic routes is crucial for accessing novel isoquinoline compounds for biological screening.

Identification of Remaining Knowledge Gaps and Unanswered Research Questions

Despite the wealth of research on the isoquinoline scaffold, there are significant knowledge gaps specifically concerning this compound. The primary gap is the lack of published research detailing its synthesis, spectroscopic characterization, and biological evaluation. While its existence is confirmed through chemical vendor listings, the academic literature has yet to explore this specific molecule in depth.

Key unanswered research questions include:

What are the most efficient and scalable synthetic routes to obtain this compound in high purity?

What are the detailed photophysical and electrochemical properties of this compound?

What is the full toxicological profile of this compound?

Does this compound exhibit any significant biological activity, for example, as an enzyme inhibitor, a receptor agonist/antagonist, or an anticancer agent?

How does the combination of the 1-methyl and 7-carbonitrile substituents influence the electronic and steric properties of the isoquinoline core, and how does this impact its reactivity and potential biological interactions?

Could this compound serve as a valuable intermediate for the synthesis of more complex, biologically active molecules?

Broader Academic Impact and Outlook for the Field of Isoquinoline Chemistry and its Applications

The exploration of novel isoquinoline derivatives like this compound holds considerable potential to impact the broader field of isoquinoline chemistry and its applications. The functionalization of the isoquinoline core at various positions is a proven strategy for modulating biological activity. The introduction of a methyl group at the 1-position and a nitrile group at the 7-position could lead to unique pharmacological properties.

The future of this research area will likely involve:

Systematic Synthesis and Screening: The development of a robust synthetic method for this compound will be the first critical step. This would be followed by its inclusion in high-throughput screening campaigns to identify potential biological targets.

Medicinal Chemistry Programs: Should initial screenings reveal promising activity, medicinal chemistry efforts would likely focus on synthesizing analogs to establish structure-activity relationships (SAR). This could involve modifying the methyl group, replacing the nitrile with other electron-withdrawing or isosteric groups, and further substitution on the isoquinoline ring.

Materials Science Applications: The photophysical properties of novel isoquinoline derivatives are also of interest. Depending on its fluorescence and electronic characteristics, this compound could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or as a fluorescent probe in biological imaging.

Q & A

Q. What are the recommended synthetic pathways for 1-Methylisoquinoline-7-carbonitrile, and how can experimental reproducibility be ensured?

Methodological Answer: A common approach involves coupling reactions using precursor compounds such as isoquinoline derivatives and nitrile-containing reagents. For example, analogs like ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (compound 213) are synthesized via nucleophilic acyl substitution with carbonyl chlorides . Key steps include:

  • Precursor Activation : Use of anhydrous conditions and catalysts (e.g., AlCl₃) to enhance reactivity.
  • Purification : Column chromatography with silica gel (60–120 mesh) and solvent gradients (e.g., hexane/ethyl acetate).
  • Reproducibility : Document reaction parameters (temperature, solvent ratios, reaction time) and validate purity via HPLC (>95%) .

Q. Table 1: Example Synthesis Protocol

StepParameterConditions
1Precursor Activation8-Isoquinolinecarbonyl chloride, 0°C, 2h
2Coupling ReactionEthyl 3-methyl-1H-pyrrole-2-carboxylate, RT, 12h
3PurificationColumn chromatography (Hexane:EtOAc = 7:3)

Q. How should researchers characterize this compound to confirm structural identity and purity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., PubChem data for analogs like 7-Methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., m/z = 339.3 for compound 214 in related studies) .
  • HPLC : Use a C18 column and UV detection (λ = 254 nm) to assess purity.

Advanced Research Questions

Q. What are the key challenges in analyzing spectral data for this compound, and how can contradictions be resolved?

Methodological Answer: Challenges include signal overlap in NMR (e.g., methyl and methoxy groups) and ambiguous MS fragmentation patterns. Strategies:

  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile in ) .
  • Computational Validation : Use tools like Gaussian for DFT-based NMR chemical shift calculations to resolve ambiguities .
  • Multi-Technique Validation : Correlate IR (C≡N stretch ~2200 cm⁻¹) with 13C^{13}C-NSP (nitrile carbon ~115–120 ppm).

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer: Design accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) and analyze for byproducts (e.g., oxidation products).
  • Solution Stability : Test in buffers (pH 3–10) and organic solvents (DMF, DMSO).

Q. Table 2: Stability Study Design

ConditionParameterAnalysis Method
Thermal80°C, 7 daysHPLC (area% comparison)
PhotolyticUV, 48hLC-MS for degradants
HydrolyticpH 7.4, 37°CNMR for structural changes

Q. What methodologies are recommended for resolving contradictions in biological activity data for this compound?

Methodological Answer: Address discrepancies (e.g., varying IC₅₀ values) through:

  • Dose-Response Meta-Analysis : Pool data from independent studies, adjusting for variables like cell line heterogeneity .
  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate protocols across labs.
  • Confounding Factor Analysis : Evaluate solvent effects (DMSO concentration ≤0.1%) and batch-to-batch purity variations .

Data Reporting and Reproducibility

Q. How should researchers document experimental protocols to facilitate replication?

Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed Procedures : Specify reaction scales, equipment (e.g., Schlenk line for air-sensitive steps), and failure conditions .
  • Supporting Information : Include raw spectral data (NMR, MS) and chromatograms in supplementary files .
  • Ethical Reporting : Disclose any modifications to published methods and conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.